4-Dodecylanisole

Liquid Crystals Mesophase Engineering Smectic A Phase

4-Dodecylanisole (1-dodecyl-4-methoxybenzene) is a para-alkylated anisole with the molecular formula C19H32O and a molecular weight of 276.46 g/mol. It features a linear twelve-carbon alkyl chain at the para-position of a methoxy-substituted benzene ring.

Molecular Formula C19H32O
Molecular Weight 276.5 g/mol
Cat. No. B13701767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dodecylanisole
Molecular FormulaC19H32O
Molecular Weight276.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCC1=CC=C(C=C1)OC
InChIInChI=1S/C19H32O/c1-3-4-5-6-7-8-9-10-11-12-13-18-14-16-19(20-2)17-15-18/h14-17H,3-13H2,1-2H3
InChIKeyXTYSNEGAKVMQIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dodecylanisole (CAS 22161-92-8) for Procurement: Molecular Identity and Physicochemical Baseline


4-Dodecylanisole (1-dodecyl-4-methoxybenzene) is a para-alkylated anisole with the molecular formula C19H32O and a molecular weight of 276.46 g/mol . It features a linear twelve-carbon alkyl chain at the para-position of a methoxy-substituted benzene ring. Key computed physicochemical descriptors include a calculated logP of 6.16 and a topological polar surface area (PSA) of 9.23 Ų . This compound sits within a homologous series of p-alkylanisoles, where the alkyl chain length critically governs hydrophobicity, mesophase behavior, and biological activity [1][2].

Chain-length-dependent mesophase engineering — C12 supports smectic A phase architecture
Antifungal SAR comparator — C12 functions as non-synergistic long-chain probe
Hydrophobicity-driven studies — elevated logP aids partitioning into hydrophobic phases

Why 4-Dodecylanisole Cannot Be Generically Substituted by Other p-Alkylanisoles


Within the p-alkylanisole series, the length of the para-alkyl chain is not merely a bulk property modifier; it is a discrete structural parameter that dictates phase behavior, biological activity, and physicochemical partitioning. The dodecyl (C12) homolog occupies a distinct position where its mesomorphic order transitions from nematic to exclusively smectic A [1], and its antifungal structure-activity relationships diverge from those of shorter-chain analogs, which synergize with n-dodecanol whereas longer chains do not [2]. Generic replacement by a C8, C10, or C14 analog therefore introduces a discontinuity in function rather than a simple gradation.

Shorter-chain analogs (C6–C10) may shift mesophase from smectic A to nematic ordering, altering optical and rheological properties.
C2–C6 analogs introduce n-dodecanol synergy that confounds antifungal potency interpretation; C12 lies outside the synergy window.

Quantitative Differentiation Evidence: 4-Dodecylanisole vs. Closest p-Alkylanisole Analogs


Liquid Crystal Mesophase Behavior: Exclusive Smectic A Character of the Dodecyl Homolog in Tetrameric Series

In a homologous series of liquid crystal tetramers where the outer spacer length was varied from 3 to 12 methylene units, all members exhibited enantiotropic nematic behavior except for the decyl (C10) and dodecyl (C12) homologues, which displayed exclusively smectic A behavior [1]. The transitional properties, including clearing temperatures and associated entropy changes, exhibited a dramatic odd–even effect as a function of spacer length and parity [1]. This means that selecting the dodecyl homolog is required specifically when smectic A layering is required, as the octyl or hexyl homologs will default to nematic order.

Mesophase Type
Class-level
Target (C12) Smectic A only
vs
C6–C8 analogs Nematic
Exclusive smectic A phase required for positional order; shorter chains default to nematic.
Tetrameric series; odd–even effects may further modulate transition temperatures.
Liquid Crystals Mesophase Engineering Smectic A Phase

Antifungal Structure-Activity: Chain-Length Dependent Potency and Loss of n-Dodecanol Synergy at C12

Tsukuda et al. (2022) demonstrated that antifungal potency of p-alkylanisoles is largely governed by p-alkyl chain length, and that inhibition of drug efflux is associated with alkyl chain length [1]. Critically, a desirable synergistic interaction with n-dodecanol was observed only for p-alkylanisoles bearing C2–C6 alkyl chains; this synergy was absent for longer-chain analogs [1]. As the C12 dodecyl chain lies well beyond this synergistic window, 4-dodecylanisole is predicted to exhibit a distinct antifungal profile characterized by chain-length-dependent potency but without the n-dodecanol synergy that characterizes its shorter-chain counterparts.

Antifungal Synergy
Class-level
C12 (dodecyl) No synergy
vs
C2–C6 analogs Synergy present
C12 serves as non-synergistic comparator in antifungal SAR mapping.
Based on reported chain-length-dependent synergy against C. albicans and S. cerevisiae.
Antifungal Agents Structure-Activity Relationship Drug Efflux

Computed Hydrophobicity (logP) Differentiation of 4-Dodecylanisole from Shorter-Chain p-Alkylanisoles

The computed octanol-water partition coefficient (logP) for 4-dodecylanisole is 6.16, as reported in authoritative chemical databases . By comparison, the logP contribution of each methylene (–CH2–) unit in a homologous alkyl series is approximately +0.5 logP units [1]. This places the estimated logP of 4-decylanisole (C10) at approximately 5.16 and 4-octylanisole (C8) at approximately 4.16. The 4-dodecylanisole logP of 6.16 confers a roughly 10-fold higher octanol-water partition coefficient relative to 4-decylanisole and a 100-fold higher partition coefficient relative to 4-octylanisole.

Hydrophobicity
Reported
6.16 logP
~100-fold higher octanol-water partitioning vs. C8 analog.
Computed logP; methylene-group increment ~0.5 per –CH2– corroborates trend.
Hydrophobicity logP QSAR

Polar Surface Area (PSA) Differentiation from Non-Methoxy Alkylbenzene Analogs

4-Dodecylanisole has a computed topological polar surface area (PSA) of 9.23 Ų, contributed solely by the methoxy oxygen . In contrast, dodecylbenzene (C18H30, CAS 123-01-3), which lacks the para-methoxy substituent, has a PSA of 0 Ų. This small but finite PSA difference affects hydrogen-bond acceptor capacity and may influence solubility in polar solvents, chromatographic retention, and membrane partitioning behavior. The presence of the methoxy group also introduces a directional dipole moment absent in dodecylbenzene.

Polar Surface Area
Data to verify
9.23 Ų
Methoxy group adds H-bond acceptor capacity absent in dodecylbenzene (PSA 0).
Database-computed value; confirm experimentally if critical.
Polar Surface Area Drug-likeness Membrane Permeability

Commercial Purity Specification and Batch-Level Quality Control Documentation

Commercial procurement of 4-dodecylanisole from reputable suppliers such as Bidepharm provides a standard purity of 98%, with batch-level quality control documentation including NMR, HPLC, and GC spectra . This level of documented purity is essential for reproducible research and industrial applications. In contrast, generic alkyl anisole mixtures or non-certified sources may lack batch-specific analytical data, introducing variability that can confound structure-property relationship studies.

Purity Specification
Data to verify
98%
Batch-level QC (NMR, HPLC, GC) supports experimental reproducibility.
Supplier-reported specification; request batch-specific data.
Purity Specification QC Documentation Procurement

Application Scenarios Where 4-Dodecylanisole's Differentiated Properties Are Decisive


Liquid Crystal Formulation Requiring Exclusive Smectic A Mesophase Behavior

In the design of liquid crystal mixtures or tetrameric mesogens where smectic A (SmA) layering is required, the dodecyl (C12) homologue is essential, as supported by the finding of Imrie et al. (1999) that decyl and dodecyl homologues exhibit exclusively smectic A behavior, while shorter-chain analogs default to nematic ordering [1]. Procurement of 4-dodecylanisole as a precursor or intermediate enables the construction of mesogenic units that deliver SmA phase architecture, which is critical for applications requiring positional order such as certain electro-optical devices and lubricant formulations.

Antifungal Structure-Activity Relationship Studies Requiring a Long-Chain Non-Synergistic Comparator

Tsukuda et al. (2022) established that n-dodecanol synergy is restricted to p-alkylanisoles with C2–C6 alkyl chains [1]. For researchers systematically mapping antifungal structure-activity relationships, 4-dodecylanisole serves as an essential long-chain comparator that demonstrates antifungal potency without the confounding synergistic interaction observed with shorter-chain analogs. This enables clean deconvolution of chain-length effects on potency from synergy-driven potentiation.

Hydrophobic Phase Partitioning and Extraction Where Elevated logP Is Required

With a computed logP of 6.16, 4-dodecylanisole is approximately 100-fold more hydrophobic (by partition coefficient) than its octyl (C8) analog [1][2]. This property is decisive when the compound must partition efficiently into hydrophobic environments such as lipid bilayers, organic extraction phases, or micellar cores. For applications in surfactant-enhanced oil recovery, fragrance encapsulation, or hydrophobic drug delivery, the C12 chain length provides a quantifiable partitioning advantage over shorter-chain p-alkylanisoles.

Organic Synthesis Intermediate Requiring Documented Purity and QC Traceability

As a synthetic building block for more complex molecules—including liquid crystal intermediates, surfactants, and bioactive compound libraries—4-dodecylanisole is commercially available with 98% purity and batch-level QC documentation (NMR, HPLC, GC) [1]. This documented purity specification supports reproducible synthetic yields and reliable structure-property correlations, which is essential for peer-reviewed research and scalable industrial processes where impurity profiles must be controlled.

Application
Selection Property
Validation Focus
Liquid crystal mesophase engineering
Chain-length-dependent mesophase behavior
Smectic A phase architecture verification
Antifungal SAR comparator studies
n-Dodecanol synergy dependence on chain length
Absence of synergy for C12 homolog
Hydrophobic partitioning applications
LogP-driven partitioning efficiency
Octanol-water partition coefficient comparison
Synthetic intermediate with QC requirements
Batch-level purity and analytical documentation
Reproducible synthesis and impurity control
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